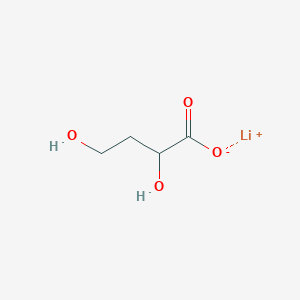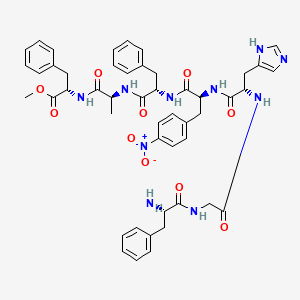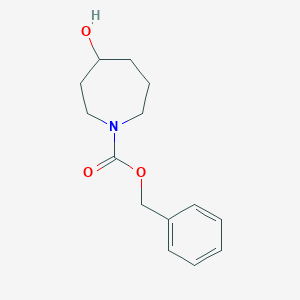
2,4-Dihydroxybutanoic acid lithium
Descripción general
Descripción
2,4-Dihydroxybutanoic acid lithium: is a chemical compound with the molecular formula C4H8O4Li It is a lithium salt of 2,4-dihydroxybutanoic acid, which is an omega-hydroxy fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybutanoic acid lithium can be synthesized through the reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where the lithium hydroxide neutralizes the acid, forming the lithium salt.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxybutanoic acid lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dihydroxybutanoic acid lithium is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It is particularly useful in the study of succinic semialdehyde dehydrogenase deficiency, where increased amounts of this metabolite are observed .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxybutanoic acid lithium involves its interaction with specific enzymes and metabolic pathways. In the case of succinic semialdehyde dehydrogenase deficiency, the compound accumulates due to the deficiency of the enzyme, leading to metabolic imbalances . The molecular targets include enzymes involved in the metabolism of gamma-aminobutyric acid (GABA) and related pathways.
Comparación Con Compuestos Similares
2,4-Dihydroxybutanoic acid: The parent compound without the lithium ion.
3,4-Dihydroxybutanoic acid lithium: A similar compound with hydroxyl groups at different positions.
2-Hydroxybutanoic acid lithium: A compound with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxybutanoic acid lithium is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
lithium;2,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHPJLVTCAOHC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CO)C(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)


![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)


![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)


